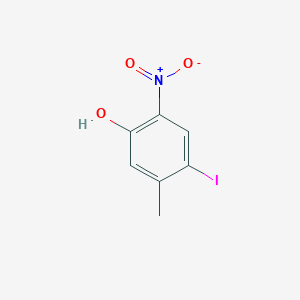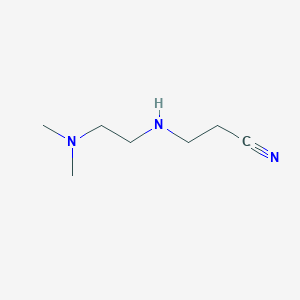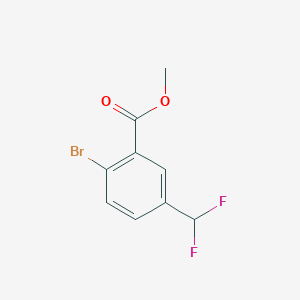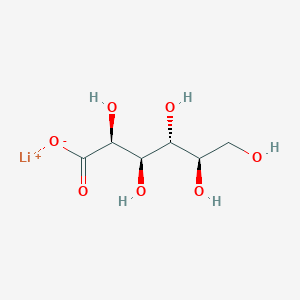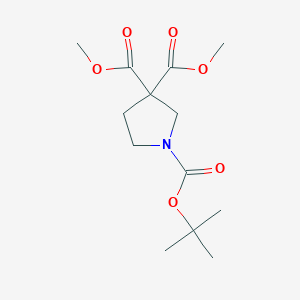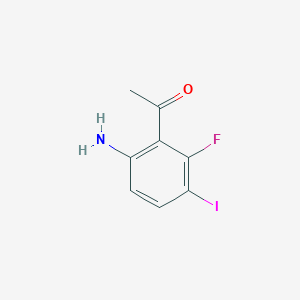
1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H7FINO It is characterized by the presence of amino, fluoro, and iodo substituents on a phenyl ring, along with an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one typically involves multi-step organic reactions. One common method involves the iodination of a fluorinated phenyl ethanone derivative, followed by the introduction of an amino group. The reaction conditions often include the use of iodine and a suitable oxidizing agent in an acidic medium to achieve iodination. The amino group can be introduced through nucleophilic substitution reactions using amines under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance efficiency and product quality .
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluoro and iodo groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted phenyl ethanone derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-viral activities.
Mecanismo De Acción
The mechanism of action of 1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and iodo groups can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Amino-3-fluoro-5-iodophenyl)ethanone
- 1-(2-Iodophenyl)ethanone
- 1-(4-Iodophenyl)ethanone
Uniqueness
1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both fluoro and iodo groups on the phenyl ring provides a distinct electronic environment, making it a valuable compound for studying halogen bonding and other non-covalent interactions .
Propiedades
Fórmula molecular |
C8H7FINO |
|---|---|
Peso molecular |
279.05 g/mol |
Nombre IUPAC |
1-(6-amino-2-fluoro-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H7FINO/c1-4(12)7-6(11)3-2-5(10)8(7)9/h2-3H,11H2,1H3 |
Clave InChI |
HWYHDFDYFVYMQH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1F)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]oxazole-2,4-dicarbaldehyde](/img/structure/B12864302.png)
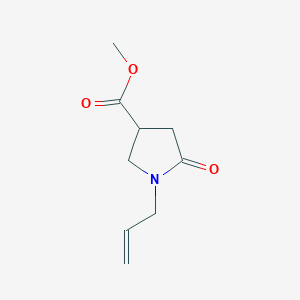
![(4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12864328.png)
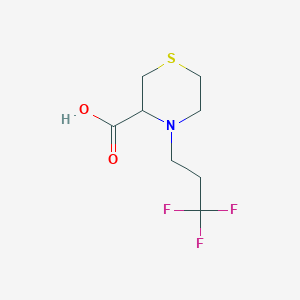
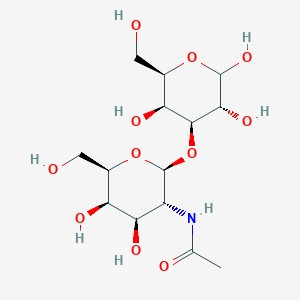
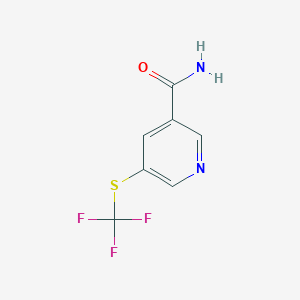
![N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12864349.png)
